molecular formula C9H20ClNO B13500419 1-Amino-3-cyclohexylpropan-2-ol hydrochloride

1-Amino-3-cyclohexylpropan-2-ol hydrochloride

Katalognummer: B13500419
Molekulargewicht: 193.71 g/mol
InChI-Schlüssel: JDKINHACRKFLRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-cyclohexylpropan-2-ol hydrochloride is an organic compound with the molecular formula C9H20ClNO.

Vorbereitungsmethoden

The synthesis of 1-Amino-3-cyclohexylpropan-2-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-chloropropan-1-amine, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods often incorporate advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

1-Amino-3-cyclohexylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Amino-3-cyclohexylpropan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Amino-3-cyclohexylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to G-protein coupled receptors or ion channels, altering their function and leading to physiological effects .

Eigenschaften

Molekularformel

C9H20ClNO

Molekulargewicht

193.71 g/mol

IUPAC-Name

1-amino-3-cyclohexylpropan-2-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H

InChI-Schlüssel

JDKINHACRKFLRM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC(CN)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.